molecular formula C22H22N2O3 B497318 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea CAS No. 927641-06-3

3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea

Cat. No.: B497318
CAS No.: 927641-06-3
M. Wt: 362.4g/mol
InChI Key: IVFGGPMANOPUTA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea is an organic compound that features a urea moiety substituted with a 2,4-dimethoxybenzyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea typically involves the reaction of 2,4-dimethoxybenzylamine with diphenylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and possibly continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: Products include 2,4-dimethoxybenzylamine.

    Substitution: Products include brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety, combined with the 2,4-dimethoxybenzyl and diphenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl]-1,1-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-14-13-17(21(15-20)27-2)16-23-22(25)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFGGPMANOPUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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